Product packaging for Quinidine hydrochloride(Cat. No.:CAS No. 1668-99-1)

Quinidine hydrochloride

Cat. No.: B155200
CAS No.: 1668-99-1
M. Wt: 360.9 g/mol
InChI Key: LBSFSRMTJJPTCW-VJAUXQICSA-N
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Description

Historical Trajectory and Scientific Significance

The medicinal properties of Cinchona bark were known for centuries, used by indigenous peoples in South America and later introduced to Europe in the 17th century primarily for treating fevers. basicmedicalkey.combrill.com The specific effects of Cinchona on heart palpitations were noted as early as 1749 by French physician Jean-Baptiste de Sénac. wikipedia.orghekint.orgracgp.org.au However, the scientific journey of its constituent alkaloids began in earnest in the 19th century.

Quinidine (B1679956) was first isolated and named by Henry and Delondre in 1833. tandfonline.com It is a diastereomer of the more famous antimalarial alkaloid, quinine (B1679958), which had been isolated in 1820. basicmedicalkey.comwikipedia.org For decades, research focused on the antimalarial properties of the various Cinchona alkaloids. An extensive clinical study by the Madras Government in India from 1866-1868 compared the efficacy of quinine, quinidine, cinchonine (B1669041), and cinchonidine (B190817) against malaria, finding quinidine to be slightly more effective than quinine. tandfonline.comsemanticscholar.org

The significant scientific pivot for quinidine towards cardiology occurred in the early 20th century. In 1914, the effect of Cinchona alkaloids on cardiac function was reported, and a landmark moment came in 1918 when Walter Frey conducted the first systematic study on these compounds for atrial fibrillation. tandfonline.comresearchgate.net Frey's research demonstrated that quinidine was more potent than quinine in controlling cardiac arrhythmias, cementing its place in cardiovascular research and marking it as the prototypical Class I antiarrhythmic agent. basicmedicalkey.comsemanticscholar.orgresearchgate.net This discovery opened a new field of pharmacological research into the electrical activity of the heart.

The scientific significance of quinidine hydrochloride extends beyond its direct application. It has been a fundamental pharmacological tool used to probe the function of ion channels. Research on quinidine's mechanism of blocking sodium and potassium channels has provided profound insights into the molecular basis of cardiac excitability and the pathophysiology of arrhythmias. nih.govdrugbank.com Its use in experimental models has been crucial for developing and testing new antiarrhythmic theories and compounds.

Table 1: Key Milestones in the History of Quinidine Research

YearDiscovery/EventSignificanceReference(s)
1749 Jean-Baptiste de Sénac reports the use of Cinchona bark for "rebellious palpitations".First documented observation of Cinchona's effect on cardiac rhythm disturbances. wikipedia.orghekint.org
1833 Henry and Delondre isolate and name quinidine from Cinchona bark.Formal identification of the distinct alkaloid, separating it from quinine. tandfonline.com
1853 Louis Pasteur provides the name "quinidine".Standardization of the compound's name in the scientific community. researchgate.netsld.cu
1914 First report on the effect of Cinchona alkaloids on cardiac function.Beginning of the shift in research focus towards cardiac applications. tandfonline.com
1918 Walter Frey systematically studies Cinchona alkaloids and identifies quinidine as the most effective for atrial fibrillation.Establishes quinidine as the first major antiarrhythmic drug and a cornerstone of cardiac pharmacology. tandfonline.combasicmedicalkey.comsemanticscholar.orgresearchgate.net
1960s Elucidation of its primary mechanism of action on sodium channels.Provided a molecular basis for its antiarrhythmic effects and led to the Vaughan Williams classification of antiarrhythmic drugs. basicmedicalkey.comdrugbank.com

Foundational Discoveries and Early Research

The foundational research on this compound established the principles of pharmacological antiarrhythmic therapy. Following Frey's 1918 publication, a wave of research sought to understand and apply quinidine's effects. researchgate.net Sir Thomas Lewis, a prominent cardiologist, later confirmed Frey's findings and demonstrated that quinidine sulfate (B86663) prolonged the refractory period of cardiac tissue, providing a mechanistic explanation for its action. semanticscholar.org

Early laboratory investigations focused on its electrophysiological effects. Studies in the mid-20th century detailed how quinidine depresses the rapid inward sodium current (INa), which slows the rate of depolarization (Phase 0) of the cardiac action potential. basicmedicalkey.commhmedical.com Researchers also discovered its ability to block certain potassium currents, which contributes to prolonging the action potential duration. drugbank.comsemanticscholar.org This dual action on both sodium and potassium channels became the defining characteristic of Class Ia antiarrhythmic agents.

These foundational studies were instrumental in developing the "use-dependent block" theory, which describes how the efficacy of certain channel-blocking drugs increases with heart rate. drugbank.com This concept, extensively studied with quinidine, explains why it is effective at suppressing tachyarrhythmias. The compound's interaction with cardiac ion channels has been meticulously mapped, serving as a model for structure-activity relationship studies in drug discovery. drugbank.com

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₂₅ClN₂O₂ nih.gov
Molecular Weight 360.9 g/mol nih.gov
Appearance Lustrous needles or white powder nih.gov
Solubility Freely soluble in hot water, alcohol, and chloroform; slightly soluble in ether. nih.gov
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride nih.gov
Parent Compound Quinidine nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25ClN2O2 B155200 Quinidine hydrochloride CAS No. 1668-99-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSFSRMTJJPTCW-VJAUXQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85135-88-2, 1668-99-1
Record name Cinchonan-9-ol, 6′-methoxy-, dihydrochloride, (9S)-
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Record name Quinidine hydrochloride
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Record name Quinidine hydrochloride
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Record name (9S)-6'-methoxycinchonan-9-ol monohydrochloride
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Record name QUINIDINE HYDROCHLORIDE
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Molecular and Cellular Pharmacodynamics

Ion Channel Modulation Mechanisms

Quinidine's primary mechanism of action involves the blockade of several key ion channels, which are essential for the generation and propagation of the cardiac action potential.

Voltage-Gated Sodium Channels (NaV)

Quinidine (B1679956) is classified as a Class Ia antiarrhythmic agent due to its prominent effect on voltage-gated sodium channels. healthline.com It primarily targets the NaV1.5 channel, which is crucial for its antiarrhythmic effects. wikipedia.org

Quinidine depresses the rapid inward depolarizing sodium current (INa). drugs.combasicmedicalkey.com This current is responsible for the rapid upstroke (Phase 0) of the action potential in cardiac muscle and Purkinje fibers. drugs.combasicmedicalkey.com By blocking the fast sodium channels, quinidine slows the rate of depolarization. drugs.comdrugbank.com The drug is believed to interact with the fast sodium channels when they are in their inactive state, thereby inhibiting their recovery after repolarization. nih.gov

The blocking effect of quinidine on sodium channels is use-dependent, meaning the degree of block increases with higher heart rates and decreases at slower heart rates. wikipedia.orgnih.gov This is because at faster rates, there is less time for the drug to dissociate from the channel between action potentials, leading to an accumulation of blocked channels. pocketdentistry.com This property is particularly relevant in the management of tachyarrhythmias.

The inhibition of the fast inward sodium current by quinidine leads to a decrease in the maximum rate of depolarization (Vmax) during Phase 0 of the cardiac action potential. wikipedia.orgdrugs.com This action slows the conduction of the electrical impulse throughout the heart. basicmedicalkey.commhmedical.com In normal Purkinje fibers, quinidine also reduces the slope of phase 4 depolarization and shifts the threshold voltage upwards, which contributes to reduced automaticity. drugs.combasicmedicalkey.com

In addition to the fast sodium current, quinidine also blocks the slowly inactivating, tetrodotoxin-sensitive sodium current. wikipedia.org This current contributes to the late phase of the action potential, and its blockade by quinidine can influence the action potential duration.

Potassium Channel Current Inhibition

Quinidine's electrophysiological effects are not limited to sodium channels; it also significantly inhibits various potassium channel currents. drugbank.comnih.gov This action contributes to the prolongation of the action potential duration and the effective refractory period, which are key components of its antiarrhythmic effect. wikipedia.orgdrugbank.com

Quinidine has been shown to block several types of potassium channels, including:

The rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current: Inhibition of these currents is a major contributor to the prolongation of the QT interval seen with quinidine. wikipedia.orgdrugbank.comrndsystems.comnih.gov

The transient outward potassium current (Ito): Blockade of this current also contributes to prolonging the action potential. wikipedia.orgdrugbank.comahajournals.org

The inward rectifier potassium current (IK1): Quinidine can reduce the amplitude of this current, which can affect diastolic excitability. drugbank.comahajournals.orgahajournals.org

The ultrarapid delayed rectifier potassium current (IKur): Inhibition of IKur is another mechanism by which quinidine exerts its antiarrhythmic effects, particularly in the atria. ahajournals.orgahajournals.org

The ATP-sensitive potassium channel (IKATP): Quinidine also demonstrates inhibitory effects on this channel. wikipedia.org

A study on human atrial myocytes showed that quinidine inhibits the sustained outward current (IKur) with an IC50 of 5 to 7 μmol/L. ahajournals.orgahajournals.org The same study found that quinidine reduced the amplitude of IK1 by approximately 20% to 30% at therapeutic concentrations. ahajournals.orgahajournals.org Another report indicates that quinidine hydrochloride monohydrate is a potent potassium channel inhibitor with an IC50 of 19.9 μM. selleckchem.com

The inhibition of these various potassium currents by quinidine leads to a delay in repolarization, which manifests as a prolonged QT interval on an electrocardiogram. wikipedia.orgbasicmedicalkey.com

Table 1: Effects of Quinidine on Cardiac Ion Channels

Ion Channel Current Effect of Quinidine Consequence
Voltage-Gated Sodium Channel (NaV1.5) Fast Inward Sodium Current (INa) Inhibition Decreased rate of Phase 0 depolarization, slowed conduction velocity
Voltage-Gated Sodium Channel Slowly Inactivating Tetrodotoxin-Sensitive Sodium Current Blockade Contributes to altered action potential duration
Potassium Channel Rapid Delayed Rectifier (IKr) Inhibition Prolongation of action potential duration and QT interval
Potassium Channel Slow Delayed Rectifier (IKs) Inhibition Prolongation of action potential duration and QT interval
Potassium Channel Transient Outward (Ito) Inhibition Prolongation of action potential duration
Potassium Channel Inward Rectifier (IK1) Inhibition Altered diastolic excitability
Potassium Channel Ultrarapid Delayed Rectifier (IKur) Inhibition Antiarrhythmic effect, particularly in atria
Potassium Channel ATP-Sensitive (IKATP) Inhibition Contributes to overall electrophysiological effects
Rapidly Activating Delayed Rectifier Potassium Current (IKr)

Quinidine is a potent blocker of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the hERG gene. nih.gov This inhibition of IKr is a primary mechanism behind its Class III antiarrhythmic activity, leading to a delay in membrane repolarization and prolongation of the action potential duration and the QT interval. nih.govdrugbank.com The blocking of IKr by quinidine is a significant factor in its efficacy for treating certain arrhythmias. nih.gov However, this potent blockade is also linked to the risk of proarrhythmic events like Torsades de Pointes (TdP), particularly at slower heart rates. nih.gov

Slow Component of Delayed Rectifier Potassium Current (IKs)

In addition to its effects on IKr, quinidine also inhibits the slow component of the delayed rectifier potassium current (IKs). nih.govdrugbank.com The IKs current, generated by the KCNQ1/KCNE1 channel complex, contributes to cardiac repolarization, particularly during sympathetic stimulation. By blocking IKs, quinidine further contributes to the prolongation of the action potential duration. nih.gov The dual blockade of both IKr and IKs is a distinguishing feature of quinidine's electrophysiological profile.

Transient Outward Potassium Current (Ito)

Quinidine is also an inhibitor of the transient outward potassium current (Ito). drugbank.comnih.govnih.gov This current is responsible for the early phase of repolarization (Phase 1) of the cardiac action potential. The blockade of Ito by quinidine is concentration-dependent and voltage-dependent. nih.gov Research on cloned Ito-type cardiac K+ channels (RHK1) expressed in Xenopus oocytes revealed that quinidine slows the current inactivation time course without affecting the rate of activation. nih.gov The inhibition of Ito by quinidine contributes to the lengthening of the action potential duration. nih.gov

Ultrarapid Delayed Rectifier Potassium Current (IKur)

The ultrarapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria, is also a target of quinidine. nih.govyoutube.com The inhibition of IKur is considered an atrial-selective antiarrhythmic strategy. youtube.com Studies on human atrial myocytes have shown that quinidine inhibits IKur in an age-independent manner. nih.gov This action on IKur is part of the electrophysiological mechanism underlying quinidine's antiarrhythmic effect in the atria. nih.gov

ATP-Sensitive Potassium Channel (IKATP)

Quinidine has been found to block the ATP-sensitive potassium channel (IKATP) in a voltage-dependent manner at clinically relevant concentrations. nih.gov In studies using excised inside-out patches from rat ventricular cells, quinidine decreased the open probability of the IKATP channel without affecting its single-channel conductance. nih.gov The block was more pronounced at -50 mV compared to -130 mV and was reversible upon washout. nih.gov This interaction with IKATP may play a role in the context of cardiac ischemia. nih.gov

Modulation by Extracellular Factors

The effects of quinidine can be influenced by various extracellular factors. For instance, the blocking effect of quinidine on IKr can be modulated by bradycardia, hypokalemia, and acidosis, potentially increasing the proarrhythmic risk. drugbank.com In the context of healed myocardial infarction, the responsiveness of the delayed rectifier potassium current (IK) to quinidine is reduced in hypertrophied cells remote from the scar tissue. nih.gov This is evidenced by a shift in the IC50 value for quinidine's blocking effect on IK in these cells compared to normal cells. nih.gov Furthermore, age-related changes in the cardiac actions of quinidine have been reported, with studies indicating differences in the IC50 for quinidine blockade of Ito between pediatric and adult human atrial myocytes. nih.gov

Calcium Channel Current Inhibition

L-Type Calcium Current (ICaL) Blockade

Quinidine has been shown to block the L-type calcium current (ICaL). drugbank.com This action contributes to the negative inotropic (decreased contractility) effects of the drug. mims.com In studies on rat ventricular cardiomyocytes, both quinidine and its enantiomer, quinine (B1679958), were found to depress the magnitude of the L-type calcium current (ICa) at a stimulation frequency of 2 Hz. nih.gov The half-maximal inhibitory concentration (IC50) for quinidine's effect on ICa was determined to be 10 micromol/L. nih.gov Interestingly, at a lower stimulation frequency of 0.2 Hz, neither drug significantly depressed the magnitude of ICa. nih.gov This suggests a frequency-dependent effect of quinidine on L-type calcium channels. The blockade of ICaL by quinidine is a reversible process. ahajournals.org

Non-Selective Cation Currents (Ins)

Research on the effect of quinidine on non-selective cation currents (Ins) has yielded specific findings. In a study investigating the interaction of quinidine with various potassium currents in human atrial myocytes, the non-selective cation current, which is a component of the sustained outward current (Isus), was found to be insensitive to quinidine. ahajournals.orgnih.gov This indicates that quinidine's effects on the total steady-state current in human atrial myocytes are primarily due to its selective inhibition of other currents, such as the ultrarapid delayed rectifier potassium current (IKur). ahajournals.org

Integrated Effects on Cardiac Action Potential

The multifaceted actions of this compound on various ion channels culminate in significant alterations to the cardiac action potential.

Action Potential Duration Prolongation

A hallmark effect of quinidine is the prolongation of the action potential duration (APD). drugbank.comnih.gov This is a consequence of its blockade of several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito). drugbank.com By inhibiting these repolarizing currents, quinidine effectively lengthens the time it takes for the cardiomyocyte to return to its resting state.

In canine ventricular myocytes, quinidine has been observed to decrease the action potential duration at 50% and 90% repolarization (APD50 and APD90) in isolated cells, while in papillary muscle preparations, it increased APD50 and APD90. ahajournals.org This discrepancy highlights the complexity of quinidine's effects in different experimental models. Furthermore, studies on canine Purkinje fibers have shown that quinidine-induced prolongation of the action potential can be slow to develop, not reaching a steady state even after three hours of exposure to the drug at slow stimulation rates. nih.gov This prolongation of the APD can lead to the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during the repolarization phase and can trigger arrhythmias. drugbank.comnih.gov

Effective Refractory Period Lengthening

Quinidine increases the effective refractory period (ERP) of cardiac tissue, a key mechanism for its antiarrhythmic efficacy. drugs.com This effect is closely linked to its ability to prolong the action potential duration. By extending the ERP, quinidine makes the cardiac tissue less excitable and less susceptible to re-entrant arrhythmias. mhmedical.com

In a study on rabbits, quinidine dose-dependently increased the ERP in both the atria and ventricles. nih.gov The maximum increase in ERP was 23±3 msec in the atria at a stimulation frequency of 2 Hz and 25±10 msec in the ventricles at 6 Hz. nih.gov Notably, the effect of quinidine on ERP showed minimal frequency dependence in either tissue. nih.gov Another study in dogs demonstrated that quinidine's effect on ERP exhibited marked frequency dependence, with a progressively greater increase in ERP at shorter cycle lengths. nih.gov This lengthening of the ERP relative to the action potential duration is a crucial aspect of quinidine's antiarrhythmic action. drugs.com

Modulation of Automaticity

Quinidine's effect on automaticity, the ability of cardiac cells to spontaneously depolarize and generate action potentials, is complex. It generally reduces automaticity in most parts of the heart. drugs.com This is achieved by decreasing the slope of phase 4 depolarization and shifting the threshold potential towards zero. drugs.commhmedical.com

Bidirectional Block in Reentrant Pathways

This compound's effectiveness in terminating reentrant arrhythmias is fundamentally linked to its ability to establish a bidirectional block within a reentrant circuit. Reentry, a primary mechanism underlying many tachyarrhythmias, depends on a circuit characterized by a unidirectional block and an area of slow electrical conduction. This allows an impulse to propagate in one direction while being blocked in the other, creating a looped pathway of excitation.

As a class Ia antiarrhythmic agent, quinidine's principal mechanism of action is the blockade of the fast inward sodium current (INa). drugbank.com This blockade is "use-dependent," meaning it becomes more pronounced at higher heart rates, as the drug preferentially binds to sodium channels that are in the open or inactivated state. wikipedia.org This action decreases the maximum rate of depolarization (Vmax) during phase 0 of the cardiac action potential. wikipedia.org

A critical consequence of this sodium channel blockade is the prolongation of the effective refractory period (ERP) in myocardial tissue. In a reentrant circuit, the propagating wave of depolarization normally re-excites tissue that has just recovered its excitability. By extending the ERP, quinidine ensures that when the reentrant impulse completes its circuit, the tissue it encounters is still in a refractory state and cannot be depolarized. This effectively converts the unidirectional block, a necessary condition for reentry, into a bidirectional block, thereby extinguishing the arrhythmia. nih.gov The dispersion of repolarization created by voltage gradients can facilitate local re-excitation and lead to reentrant arrhythmias; quinidine's ability to increase the ERP helps to mitigate this. nih.gov

Receptor and Enzyme Interactions Beyond Ion Channels

In addition to its primary effects on ion channels, this compound engages with several other receptor and enzyme systems, which contributes to its complex pharmacodynamic profile.

Quinidine exhibits notable anticholinergic (vagolytic) activity. drugbank.com This is primarily achieved through the blockade of muscarinic acetylcholine (B1216132) receptors in the heart. nih.gov By acting as an antagonist at these receptors, quinidine opposes the effects of the vagus nerve, which normally releases acetylcholine to slow the heart rate and atrioventricular (AV) conduction. This blockade can lead to an increased sinus rate. drugbank.com Research on single atrial cells suggests that quinidine's anticholinergic mechanism may involve the inhibition of the muscarinic K+ channel itself or the associated G proteins. nih.gov

Quinidine functions as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors. nih.gov This antiadrenergic action is a key component of its cardiovascular effects. nih.gov The blockade of alpha-1 adrenergic receptors, which are located on vascular smooth muscle, inhibits the vasoconstrictive effects of catecholamines like norepinephrine. This leads to peripheral vasodilation and can result in a decrease in blood pressure. nih.gov Studies using radioligand-binding assays have confirmed that quinidine competitively and reversibly binds to these receptors, with equilibrium dissociation constants in the range of 0.3-3 microM. nih.gov

Quinidine has been demonstrated to inhibit the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. wikipedia.orgnih.gov This enzyme is vital for maintaining the sodium and potassium gradients across the cell membrane. Quinidine's inhibitory effect is concentration-dependent and is influenced by the extracellular potassium concentration; the inhibition is more potent at lower potassium levels. nih.gov For instance, the IC50 value for quinidine's inhibition of myocardial Na+/K+-ATPase was found to be 0.23 mM at a K+ concentration of 2.5 mM, increasing to 0.82 mM at a K+ concentration of 10 mM. nih.gov This inhibition is thought to occur via binding to the same receptor sites as digitalis glycosides. wikipedia.org

Emerging evidence indicates that quinidine can impact mitochondrial function and promote oxidative stress. It has been suggested that quinidine may inhibit the mitochondrial respiratory chain, which can impair ATP synthesis and increase the production of reactive oxygen species (ROS). nih.govresearchgate.net An overproduction of ROS can lead to oxidative damage to vital cellular components, including lipids, proteins, and DNA, potentially contributing to cytotoxicity. nih.govthieme-connect.de Furthermore, chronic treatment with quinidine has been shown to cause a significant decrease in the total protein levels of certain ion channels by diverting them from a recycling pathway to a degradation pathway. nih.gov

Quinidine also interacts with nicotinic acetylcholine receptors (nAChRs). Studies have shown that quinidine and its isomer, quinine, can antagonize ACh-evoked responses at human muscle nAChRs in a reversible manner. nih.gov The mechanism of this block can be complex, involving both competitive and noncompetitive components. johnshopkins.edu This interaction with nAChRs adds another layer to quinidine's pharmacological activity, potentially influencing neuromuscular and autonomic ganglionic transmission. nih.govjohnshopkins.edu

Interactive Data Tables

Table 1: this compound Receptor and Enzyme Interactions

TargetActionPrimary Consequence
Fast Sodium Channels (INa)Use-dependent blockProlongation of Effective Refractory Period (ERP), decreased conduction velocity
Muscarinic ReceptorsCompetitive antagonistIncreased heart rate (vagolytic effect)
Alpha-1 & Alpha-2 Adrenergic ReceptorsCompetitive antagonistPeripheral vasodilation, potential for hypotension
Na+/K+-ATPaseInhibitionAltered ion gradients, potential for weak inotropic effect
Mitochondrial Respiratory ChainInhibition (potential)Increased Reactive Oxygen Species (ROS), potential for oxidative stress
Nicotinic Acetylcholine ReceptorsAntagonistModulation of neuromuscular and autonomic transmission

Table 2: Inhibitory Concentration (IC50) of Quinidine on Na+/K+-ATPase at Varying K+ Concentrations

Potassium (K+) ConcentrationIC50 of Quinidine
2.5 mM0.23 +/- 0.02 mM
5.0 mM0.56 +/- 0.18 mM
10.0 mM0.82 +/- 0.05 mM

Data sourced from a study on guinea-pig heart preparations. nih.gov

Acid-Sensing Ion Channel (ASIC) Modulation

Extensive review of scientific literature did not yield specific research findings on the direct modulation of Acid-Sensing Ion Channels (ASICs) by this compound. While the pharmacological profile of this compound is well-documented with respect to its effects on other ion channels, particularly sodium and potassium channels involved in cardiac function, its interaction with ASICs has not been a subject of detailed investigation in the available literature. rndsystems.comresearchgate.net

ASICs are a family of proton-gated cation channels that are activated by a drop in extracellular pH and are involved in various physiological and pathological processes, including pain sensation, synaptic plasticity, and neurodegeneration following ischemia. nih.govnih.gov The modulation of these channels is an active area of research, with various compounds, such as the diuretic amiloride (B1667095) and certain local anesthetics like lidocaine, being identified as non-specific inhibitors. nih.govnih.gov Additionally, specific toxins, such as PcTx1 from the venom of the South American tarantula, have been shown to potently and specifically inhibit certain ASIC subtypes like ASIC1a. nih.gov

However, similar detailed studies characterizing the effects of this compound on ASIC subtypes, including potential inhibitory or potentiating actions and the corresponding concentration-response relationships (e.g., IC50 values), are not present in the reviewed scientific literature. Therefore, no data is available to populate a table on the specific modulatory effects of this compound on various ASIC subunits.

The primary mechanism of action of this compound remains centered on its classification as a Class IA antiarrhythmic agent, which functions by blocking voltage-gated sodium channels and certain potassium channels. rndsystems.com Future research may explore the broader ion channel activity of this compound, which could potentially include its effects on ASICs, but current evidence on this specific interaction is lacking.

Biochemical Pathways and Enzymatic Interactions

Cytochrome P450 Enzyme System Interactions

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. Quinidine (B1679956) is a notable interactor with this system, acting as a potent inhibitor of certain CYP isozymes. nih.gov

CYP2D6 Inhibition Mechanisms

Quinidine is most recognized for its potent and competitive inhibition of CYP2D6. scbt.com This enzyme is responsible for the metabolism of approximately 20-25% of clinically used drugs. nih.gov The inhibitory effect of quinidine is so profound that it can effectively convert individuals who are extensive metabolizers of CYP2D6 substrates into poor metabolizers. nih.gov

The high-affinity binding of quinidine to the active site of CYP2D6 is the primary basis for its inhibitory action. scbt.com This binding physically obstructs the access of other substrates to the catalytic site. scbt.com Molecular dynamics simulations have revealed that the binding of quinidine leads to a significant stabilization and rigidification of the CYP2D6 active site. drugbank.com This change in conformation reduces the flexibility and solvation of the active site, further contributing to the inhibition. drugbank.com Interestingly, while the ionic interaction between the basic nitrogen of quinidine and the aspartate 301 residue in the active site has been a focus of pharmacophore models, studies with quinidine analogues suggest that hydrogen bonding may play a more significant role in its tight binding. acs.org

The inhibitory effect of quinidine on CYP2D6 is stereoselective. For instance, in the metabolism of the antidepressant doxepin, which exists as a mixture of E (trans) and Z (cis) stereoisomers, quinidine specifically inhibits the hydroxylation of the E-isomer, a reaction predominantly catalyzed by CYP2D6. caldic.com It has little to no effect on the metabolism of the Z-isomer. caldic.com This highlights the specific conformational requirements for binding and inhibition within the CYP2D6 active site. Similarly, studies with the stereoisomer quinine (B1679958) show that while both inhibit CYP2D6, quinidine is a significantly more potent inhibitor. acs.org Research on analogues of quinine and quinidine has shown that modifications to the quinuclidine (B89598) nitrogen have different impacts on their inhibitory potency, suggesting distinct interactions within the active site for the two stereoisomers. acs.org

CYP1A1 and CYP1A2 Inhibition

While renowned for its CYP2D6 inhibition, quinidine also demonstrates inhibitory activity towards other CYP enzymes, challenging the notion of its high specificity. researcher.lifenih.govtandfonline.com Research has shown that quinidine is a potent competitive inhibitor of CYP1A1. researcher.lifenih.govtandfonline.com In contrast, its inhibitory effect on CYP1A2 is minimal. researcher.lifenih.govtandfonline.comnih.gov This differential inhibition allows quinidine to be used as a tool to distinguish the metabolic contributions of CYP1A1 and CYP1A2. nih.gov For example, in the metabolism of 7-methoxyresorufin (MROD), recombinant CYP1A1-mediated activity was strongly inhibited by quinidine, whereas CYP1A2 showed much lower affinity for the inhibitor. nih.gov

Other P450 Enzyme Systems

Quinidine is primarily metabolized by CYP3A4, making it a substrate for this enzyme. drugbank.comg-standaard.nl Consequently, it is susceptible to drug-drug interactions with inducers or inhibitors of CYP3A4. nih.gov For instance, co-administration with a CYP3A4 inducer can decrease quinidine's plasma concentration, while a CYP3A4 inhibitor can increase it. researchgate.net There is also evidence that quinidine can stimulate certain CYP3A4-dependent metabolic activities, such as the 5-hydroxylation of diclofenac. researchgate.net While CYP2D6 is not significantly involved in the metabolism of quinidine itself, some minor metabolic pathways may be influenced by it. g-standaard.nl Studies have shown that quinidine has only slight inhibitory effects on CYP2C9. caldic.com

Carboxylesterase Inhibition

In addition to its well-documented effects on the cytochrome P450 system, quinidine also interacts with another important class of drug-metabolizing enzymes: carboxylesterases. These enzymes are responsible for the hydrolysis of a wide range of ester-containing compounds. researchgate.net

Research has indicated that quinidine can inhibit the activity of human hepatic carboxylesterase hCE-1. oup.com This enzyme is responsible for the hydrolysis of drugs like meperidine. oup.com In vitro studies have demonstrated that in the presence of quinidine, the degradation of meperidine in human liver homogenates is significantly reduced. oup.com This suggests that by inhibiting hCE-1, quinidine can potentially prolong the biological half-life of co-administered drugs that are substrates of this enzyme. oup.com Some cardiovascular drugs, including quinidine, have been identified as inhibitors of CES1, which can affect the metabolism of other therapeutic agents. researchgate.net

Aldo Keto Reductase Inhibition

Research has focused on the interaction between quinidine and the AKR enzymes AKR1B1 and AKR1B10. plos.org These enzymes are NADPH-dependent oxidoreductases that catalyze the reduction of carbonyl groups. rsc.org The inhibition of these enzymes is a target for therapeutic intervention in various diseases. Computational studies involving molecular docking have been utilized to predict the binding affinity and interaction of quinidine within the active sites of these enzymes. nih.govnih.gov These in-silico models provide a foundational understanding of the potential inhibitory activity of the compound at a molecular level, suggesting that quinidine can act as an inhibitor of these aldo-keto reductases. plos.orgresearchgate.net

Detailed computational analyses have revealed that quinidine exhibits a degree of selectivity in its inhibition of AKR isozymes. plos.orgnih.gov Molecular docking studies predict that quinidine is a more selective and potent inhibitor of AKR1B1 compared to its optical isomer, quinine, which in contrast, shows a higher inhibitory potential towards AKR1B10. plos.orgnih.govresearchgate.net

The predicted binding energy of quinidine with AKR1B1 is -38.55 kJ/mol. plos.orgnih.gov This interaction is stabilized by the formation of two hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov Specifically, one hydrogen bond forms between the oxygen of the 6-methoxyquinoline (B18371) group of quinidine and the residue Asn272. nih.gov A second hydrogen bond is formed between the hydrogen of the ethanol (B145695) substitution at position-4 of the quinoline (B57606) ring and Asn216. plos.orgnih.gov

In contrast, the interaction with AKR1B10 is predicted to be less potent. The binding analysis shows the formation of only one hydrogen bond between the oxygen of the 6-methoxyquinoline group of quinidine and the amino acid residue Lys22. nih.gov Additionally, Pi-Pi stacking interactions are observed between the 6-methoxyquinoline ring of quinidine and the residues Tyr210 and Tyr49. nih.gov The difference in the number and nature of these molecular interactions underlies the predicted selectivity of quinidine for AKR1B1 over AKR1B10. plos.orgnih.gov

Interactive Data Table: Predicted Binding Energies of Quinidine

Target EnzymePredicted Binding Energy (kJ/mol)
AKR1B1-38.55
AKR1B10Not specified in provided results

Drug Transporter Modulation

P-glycoprotein (P-gp) Inhibition

Quinidine (B1679956) is recognized as a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), an efflux transporter that plays a crucial role in limiting drug absorption and distribution, particularly at the blood-brain barrier. nih.govnih.gov This inhibition is a primary mechanism behind several clinically significant drug-drug interactions.

Research has demonstrated that quinidine and the cardiac glycoside digoxin (B3395198) are both substrates for P-glycoprotein. nih.gov In vitro studies have shown that quinidine at a concentration of 5 micromol/L can inhibit P-gp-mediated digoxin transport by 57%. nih.gov This inhibition of P-gp-mediated digoxin elimination is considered a key reason for the observed increase in plasma digoxin concentrations when the two drugs are co-administered. nih.govpharmacytimes.com The interaction involves quinidine inhibiting P-gp in the intestine, which increases digoxin absorption, and in the kidney, which reduces its elimination. pharmacytimes.commdpi.com

Furthermore, studies using positron emission tomography (PET) imaging in healthy volunteers have quantified quinidine's effect at the human blood-brain barrier. At clinically relevant plasma concentrations (average of 8.3 ± 1.4 µM), quinidine administration led to a 60% increase in the brain distribution of the P-gp substrate ¹¹C-verapamil. nih.gov This indicates a significant inhibition of P-gp's efflux function in the central nervous system. nih.gov Similarly, quinidine has been shown to increase the plasma concentrations of oral fentanyl, suggesting that it inhibits intestinal P-gp or another sensitive transporter, thereby increasing the bioavailability of fentanyl. nih.gov

Table 1: Research Findings on P-glycoprotein (P-gp) Inhibition by Quinidine

Affected Substrate Experimental System Key Finding Reference
Digoxin In vitro 57% inhibition of P-gp-mediated transport by 5 µM quinidine. nih.gov
¹¹C-Verapamil In vivo (Human PET imaging) 60% increase in distribution across the blood-brain barrier. nih.gov
Fentanyl (oral) In vivo (Human study) Increased plasma Cmax and AUC. nih.gov
Digoxin In vivo (Human study) 33–56% decrease in renal clearance due to impaired P-gp efflux. mdpi.com

Organic Anion Transporter (OAT) Interactions

Quinidine is identified as an inhibitor of Organic Anion Transporter 3 (OAT3/SLC22A8), a transporter primarily expressed in the kidney that is crucial for the secretion of a wide range of drugs and endogenous compounds. drugbank.com OAT3's role involves the uptake of organic anions from the blood into the proximal tubule cells of the kidney, facilitating their elimination. nih.gov While quinidine is listed among known OAT3 inhibitors, detailed kinetic studies specifying its IC50 or Ki values are less commonly reported in comparison to its effects on P-gp and OCTs. drugbank.comnih.gov The inhibition of OAT3 can lead to drug-drug interactions by decreasing the renal clearance of co-administered drugs that are substrates of this transporter. nih.gov

Table 2: Research Findings on OAT3 Inhibition by Quinidine

Transporter Interaction Type Affected Substrate(s) Reference
OAT3/SLC22A8 Inhibition General (listed as an inhibitor) drugbank.com

Organic Anion Transporting Polypeptide (OATP) Interactions

Quinidine also interacts with the Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1). drugbank.com OATP1B1 is a liver-specific uptake transporter located on the basolateral membrane of hepatocytes, which mediates the uptake of numerous drugs and endogenous compounds from the bloodstream into the liver. nih.gov Inhibition of OATP1B1 can result in higher plasma concentrations of substrate drugs, potentially leading to toxicity. nih.gov

Interestingly, OATP1B1 predominantly interacts with negatively charged compounds. nih.gov Quinidine, along with its diastereomer quinine (B1679958), is notable for being one of the few positively charged inhibitors of this transporter. nih.gov Its role as an OATP1B1 inhibitor has been confirmed in various screening assays and it is often used as a reference inhibitor in research settings. drugbank.comasm.org

Table 3: Research Findings on OATP1B1 Inhibition by Quinidine

Transporter Interaction Type Affected Substrate(s) Reference
OATP1B1/SLCO1B1 Inhibition General (listed as an inhibitor) drugbank.com

Organic Cation Transporter (OCT) Interactions

Quinidine demonstrates significant inhibitory activity against Organic Cation Transporters, particularly OCT1 (SLC22A1) and OCT2 (SLC22A2). OCT1 is primarily expressed in the liver, while OCT2 is predominantly found in the kidney; both are key to the disposition of cationic drugs. nih.gov

Studies have shown that quinidine is a potent inhibitor of OCT1. In vitro research using cells expressing human OCT1 found that quinidine could significantly inhibit the uptake of substrates like para-aminosalicylic acid (PAS). frontiersin.org More detailed kinetic analyses have revealed that the inhibitory potency of quinidine on OCT1 is substrate-dependent. For example, the IC50 values for quinidine's inhibition of OCT1-mediated uptake varied from 6.2 µM to 28.9 µM depending on the specific substrate used in the assay. nih.gov

Quinidine is also a potent inhibitor of OCT2. nih.gov Research focusing on OCT2-mediated transport of the substrate 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP) determined an IC50 value for quinidine of 3.4 µM. d-nb.info The elimination of quinidine itself is partially mediated by OCT2 and other renal transporters like MATE1/MATE2-K, highlighting the complex interplay between being a substrate and an inhibitor. mdpi.com

Table 4: Research Findings on Organic Cation Transporter (OCT) Inhibition by Quinidine

Transporter Substrate Used in Assay IC50 Value (µM) Reference
OCT1 Zolmitriptan 6.2 nih.gov
OCT1 Metformin 7.7 nih.gov
OCT1 Ipratropium 28.9 nih.gov
OCT2 ASP 3.4 d-nb.info

Structure Activity Relationship Sar and Analog Studies

Stereochemical Determinants of Biological Activity

Stereochemistry is a paramount factor in the pharmacological profile of quinidine (B1679956). The molecule possesses five chiral centers, leading to the possibility of 16 stereoisomers, each with potentially distinct biological activities. google.comtandfonline.com The specific spatial orientation of atoms and functional groups dictates the molecule's ability to bind to its target ion channels.

Quinidine is the dextrorotatory (d-isomer) diastereomer of quinine (B1679958), which is levorotatory (l-isomer). basicmedicalkey.com Although they are stereoisomers, they are not mirror images (enantiomers) but differ in the configuration at two of their five chiral centers (C8 and C9). tandfonline.comresearchgate.net This stereochemical distinction is fundamental to their differing pharmacological profiles, particularly in their antiarrhythmic effects. Quinidine is generally a more potent antiarrhythmic agent than quinine. basicmedicalkey.com This difference is attributed to stereoselective interactions with cardiac ion channels. fda.gov For instance, quinidine demonstrates a significantly higher potency in blocking the rapidly activating delayed rectifier potassium current (IKr), mediated by the hERG channel, compared to quinine. google.commdpi.com Studies have shown quinidine to be approximately 14-fold more potent than quinine in blocking the hERG channel. mdpi.com Similarly, while both isomers block cardiac sodium channels, their effects on repolarization differ; quinidine prolongs the action potential duration, whereas quinine has a lesser effect or may even shorten it in some conditions. mdpi.comahajournals.org

The configuration at the C9 carbon, which bears a hydroxyl group, is critical for activity. Inversion of this center creates the "9-epi" isomers: 9-epiquinine and 9-epiquinidine. These epimers exhibit dramatically reduced biological activity compared to quinidine and quinine. nih.govasm.org

Research on the antimalarial activity against Plasmodium falciparum showed that quinine and quinidine were over 100 times more active than 9-epiquinine and 9-epiquinidine against chloroquine-sensitive strains and over 10 times more active against chloroquine-resistant strains. nih.govasm.org This drastic loss of activity upon epimerization at C9 highlights the precise stereochemical requirement for target interaction. nih.govnih.govnih.gov While the exact mechanism for the loss of antiarrhythmic potency is less quantified in literature, the principle remains the same: the specific spatial orientation of the C9-hydroxyl group relative to the rest of the molecule is essential for effective binding to cardiac ion channels.

CompoundStereochemical Relationship to QuinidineRelative Antiarrhythmic Potency (hERG Block)Relative Antimalarial Potency
Quinidine -High (IC₅₀ ≈ 1-3 µM) mdpi.comnih.govHigh
Quinine Diastereomer (epimer at C8 and C9)Moderate (14-fold less potent than quinidine) mdpi.comHigh
9-epiquinidine Epimer at C9Very Low nih.govasm.orgVery Low (>100-fold less potent) nih.govasm.org
9-epiquinine Epimer at C9 (relative to quinine)Very Low nih.govasm.orgVery Low (>100-fold less potent) nih.govasm.org

This table provides a qualitative comparison based on available research findings.

Quinoline (B57606) Ring System Contributions

The quinoline ring is an essential pharmacophore for the activity of quinidine. medicoverhospitals.inbiointerfaceresearch.com This aromatic, heterocyclic system is believed to engage in several types of interactions within the receptor binding site. These include:

π-π Stacking and Hydrophobic Interactions : The flat, aromatic surface of the quinoline ring can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding pocket of ion channels. oup.comresearchgate.net

Hydrogen Bonding : The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor.

Structural Scaffold : It provides the rigid framework necessary to hold the other key functional groups in the correct spatial orientation for optimal binding. medicoverhospitals.in

The 6'-methoxy group on the quinoline ring also influences activity, although its role is not as critical as the core stereochemistry. Its presence generally enhances potency compared to its unsubstituted analog, cinchonidine (B190817). biointerfaceresearch.com

Basic Amine Group Significance

The quinuclidine (B89598) ring system contains a tertiary amine nitrogen (N1). medicoverhospitals.inbiointerfaceresearch.com This nitrogen is basic and becomes protonated at physiological pH, acquiring a positive charge. This cationic center is considered vital for the primary mode of action of quinidine, which involves blocking the pore of ion channels. nih.govoup.com The positively charged amine is thought to form a strong electrostatic interaction or an ion-pair with negatively charged amino acid residues, such as aspartate or glutamate, which are commonly found in the inner vestibule of voltage-gated ion channels. oup.com This interaction is crucial for anchoring the drug molecule within the channel pore, leading to blockade of ion permeation. researchgate.net Studies have shown that quaternization of this nitrogen, which introduces a permanent positive charge but also adds steric bulk, can alter binding affinity, underscoring the importance of this group's charge and accessibility. researchgate.net

Substituent Effects on Activity and Permeability

Modifications to the peripheral substituents of the quinidine molecule can modulate its activity and pharmacokinetic properties like permeability.

C9-Hydroxyl Group : This group is critical for activity, primarily through its ability to act as a hydrogen bond donor. researchgate.net Esterification of this alcohol to create prodrugs can alter permeability and duration of action, but often, the free hydroxyl is required for maximal receptor binding. researchgate.net

Lipophilicity : In general, increasing the lipophilicity of quinidine analogs can lead to enhanced antiarrhythmic properties, likely due to improved membrane permeability and access to the binding site. However, there appears to be an optimal level of lipophilicity, beyond which activity may decrease. nih.gov Studies on related compounds have shown that more lipophilic derivatives can be more potent. nih.gov High cell permeability has been noted in Caco-2 cell experiments for some analogs. ebi.ac.uk

Computational and Biophysical Research Approaches

Molecular Docking Simulations

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinidine (B1679956) hydrochloride, this method has been instrumental in elucidating its interactions with various protein targets.

One significant area of research has been the interaction of quinidine with P-glycoprotein (P-gp), a crucial transporter involved in multidrug resistance in cancer and in limiting drug access to the brain. researchgate.netresearchgate.net Molecular docking studies have been performed to understand the binding of quinidine to P-gp. researchgate.netresearchgate.netnih.gov These simulations have helped to identify potential binding sites and key amino acid residues involved in the interaction. For instance, docking studies have suggested that quinidine binds within a large hydrophobic pocket of P-gp. nih.gov

Furthermore, molecular docking has been employed to rationalize the species-selective inhibition of cytochrome P450 (CYP) enzymes by quinidine and its diastereomer, quinine (B1679958). plos.org For example, in models of human CYP2D6, quinidine was observed to have more interactions compared to quinine. plos.org Specifically, in one model, quinidine had ten interactions with residues such as 217, 220, 304, and 373, while quinine only had seven. plos.org These computational findings align with experimental data showing quinidine as a potent inhibitor of human CYP2D6. plos.org

The following table summarizes key findings from molecular docking studies involving quinidine:

Target ProteinKey FindingsReferences
P-glycoprotein (P-gp)Quinidine binds to a hydrophobic pocket, with multiple residues contributing to the interaction. researchgate.netresearchgate.netnih.gov
Cytochrome P450 2D6 (CYP2D6)Quinidine exhibits a greater number of interactions with active site residues compared to quinine, explaining its stronger inhibitory effect. plos.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between molecules over time, offering deeper insights than the static pictures provided by molecular docking. MD simulations have been crucial in understanding the behavior of quinidine hydrochloride in complex biological environments.

Extensive MD simulations have been conducted to study the binding of quinidine to P-glycoprotein (P-gp). researchgate.net These simulations have revealed that rather than a single, well-defined binding site, there is a "binding belt" with multiple interacting residues. researchgate.net This dynamic view helps to explain the promiscuous nature of P-gp, which can bind to a wide variety of substrates and inhibitors.

In the context of cytochrome P450 enzymes, MD simulations have been used to investigate the binding of quinidine to CYP2D6 and have corroborated experimental findings regarding its inhibitory potency. nih.gov These simulations provide an atomic-level understanding of the conformational changes that occur upon ligand binding and how these changes affect enzyme activity. nih.gov Furthermore, MD simulations have been employed to study the stability of quinidine binding to an allosteric site on sirtuin 1 (SIRT1), suggesting its potential as a SIRT1 activator. mdpi.com

MD simulations have also been utilized to explore the interaction of the related compound quinine with DNA. These studies have shown that the quinoline (B57606) ring of quinine can intercalate between DNA base pairs, adopting a t-shaped π-stacking geometry, while the quinuclidine (B89598) headgroup interacts with the phosphate (B84403) backbone in the minor groove. nih.govacs.org Although this research was conducted on quinine, the structural similarity to quinidine suggests that similar interactions may be possible.

The table below highlights significant findings from molecular dynamics simulations involving quinidine and related compounds:

SystemKey FindingsReferences
Quinidine and P-glycoproteinA "binding belt" of multiple residues is involved in the interaction, rather than a single distinct binding site. researchgate.net
Quinidine and CYP2D6MD simulations support experimental data on the inhibitory binding mode of quinidine. nih.gov
Quinidine and SIRT1Stable binding of quinidine to an allosteric site was demonstrated, suggesting a potential activation mechanism. mdpi.com
Quinine and DNAThe quinoline ring intercalates via π-stacking, while the quinuclidine group interacts with the minor groove. nih.govacs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been applied to study the conformational preferences and intramolecular interactions of quinidine and its diastereomer, quinine.

Research utilizing DFT, along with other computational methods like Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2), has explored the possibility of conformers stabilized by intramolecular hydrogen bonds (IHB) between the quinuclidine and quinoline moieties of these molecules. nih.gov These studies suggest that while the IHB-containing conformers may not be the absolute lowest in energy, their relative energies are low enough for them to be considered among the possible conformations responsible for the biological activity of these compounds. nih.gov The stabilizing effect of this IHB is thought to be comparable to the stabilizing effect of the preferred mutual orientation of the two ring systems. nih.gov

DFT calculations are also broadly used to study the electronic properties of molecules, which can be correlated with their reactivity and spectroscopic characteristics. scirp.orgals-journal.com For instance, DFT can be used to calculate theoretical infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental data to validate the computed structures. als-journal.com While specific DFT studies focusing solely on the electronic properties of this compound were not prevalent in the initial search, the methodology is well-established for such investigations. scirp.orgals-journal.com

The following table summarizes the key applications and findings of DFT calculations related to quinidine:

Area of InvestigationKey FindingsReferences
Conformational AnalysisIdentified the possibility of stable conformers with intramolecular hydrogen bonds between the quinuclidine and quinoline rings. nih.gov
Relative Energy of ConformersThe energy of IHB-containing conformers is low enough to be biologically relevant. nih.gov

Homology Modeling in Enzyme Research

Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein when its experimental structure is not available but the structure of a homologous protein is known. omu.edu.tr This technique has been particularly valuable in studying the interactions of this compound with enzymes like cytochrome P450 (CYP).

Given the absence of a crystal structure for some CYP isoforms, homology models have been constructed to rationalize the observed differences in ligand-binding specificities between species, such as rat and human CYP2D enzymes. nih.gov For example, homology models of rat CYP2D1-4 and human CYP2D6 were built based on the crystal structure of rabbit CYP2C5. nih.gov These models were then used in docking and molecular dynamics studies to investigate the binding of quinidine and its diastereomer, quinine. nih.gov

The results from these homology model-based studies have provided insights into the differences in the active site topologies of the various CYP2D isoforms. nih.gov For instance, electrostatic potential calculations on these models revealed significant differences in the negative charge of the active sites, which correlated with the observed differences in the experimental IC50 values for quinidine inhibition. nih.gov Furthermore, these models have helped to explain the species-specific inhibition patterns of quinidine and quinine, with quinidine being a more potent inhibitor of human CYP2D6 and quinine a stronger inhibitor of rat CYP2D2. plos.org

Key applications of homology modeling in quinidine research are outlined in the table below:

Target Enzyme FamilyApplication of Homology ModelingKey InsightsReferences
Cytochrome P450 2D (CYP2D)Construction of models for rat and human CYP2D isoforms to study ligand binding.Revealed differences in active site topology and electrostatic potential, explaining species-specific inhibition by quinidine. plos.orgnih.gov
Cytochrome P450 2D6 (CYP2D6)Validation of the model's ability to reproduce known binding orientations and stability during simulations.Identified key active site residues involved in ligand binding. nih.gov

Biophysical Characterization of Protein-Ligand Interactions

A variety of biophysical techniques are employed to characterize the interactions between proteins and small molecules like this compound, providing quantitative data on binding affinity, stoichiometry, and thermodynamics. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). nih.gov While specific ITC data for this compound was not found in the initial search, it is a standard method for characterizing protein-ligand interactions. nih.gov

Fluorescence Spectroscopy is another widely used method. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched or enhanced upon ligand binding. This change in fluorescence can be used to determine binding constants. Studies on the interaction of the related compound quinine with human serum albumin (HSA) have utilized this technique. dntb.gov.uamdpi.com These studies have shown that quinine binds to HSA with a relatively low affinity. mdpi.com

Circular Dichroism (CD) Spectroscopy provides information about the secondary and tertiary structure of proteins. springermedizin.de Changes in the CD spectrum of a protein upon ligand binding can indicate conformational changes. For example, studies with quinine and HSA have shown that quinine only slightly affects the secondary structure of the albumin. dntb.gov.ua

Surface Plasmon Resonance (SPR) is a label-free technique for monitoring biomolecular interactions in real-time. It can provide kinetic data on the association and dissociation rates of a ligand binding to a protein immobilized on a sensor surface. nih.gov

The table below summarizes the application of various biophysical techniques in studying interactions relevant to quinidine:

TechniqueAnalyteKey FindingsReferences
Fluorescence SpectroscopyQuinine and Human Serum Albumin (HSA)Quinine binds to HSA with a low affinity. dntb.gov.uamdpi.com
Circular Dichroism (CD) SpectroscopyQuinine and Human Serum Albumin (HSA)Quinine causes slight changes to the secondary structure of HSA. dntb.gov.ua

Analytical Methodologies in Research

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating and quantifying the components of a mixture. In the context of quinidine (B1679956) hydrochloride, several chromatographic methods are routinely used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of quinidine hydrochloride. It offers high resolution and sensitivity for the separation and quantification of quinidine from its related substances and metabolites.

Reverse-phase HPLC is a commonly employed mode. One method utilized a Terrosil C18 column (100 mm x 4.6 mm, 5.0 µm) with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (25:75 v/v). jidps.com The flow rate was maintained at 0.8 ml/min, and detection was carried out at 254 nm, with a retention time for quinidine observed at 2.589 minutes. jidps.com This method demonstrated good linearity in the concentration range of 20-60 µg/ml. jidps.com

Another HPLC method for determining quinidine in serum involved an alkyl phenyl reversed-phase column with UV detection at 330 nm. nih.gov This assay showed a sensitivity of 0.3 mg/liter and a linear response up to at least 10 mg/liter. nih.gov However, it was noted that quinine (B1679958), primaquine, dihydroquinidine, and chlordiazepoxide could interfere with the assay. nih.gov For the simultaneous estimation of dextromethorphan (B48470) and quinidine, a RP-HPLC method was developed using a Phenomenex C-8 column with a mobile phase of methanol (B129727) and phosphate buffer (pH 2.5) in a 60:40 v/v ratio, at a flow rate of 1 ml/min and detection at 230 nm. ijpsr.com In this system, quinidine had a retention time of 2.8 minutes. ijpsr.com

Furthermore, a specific HPLC method for quinidine in plasma uses a reversed-phase C18 column and separates quinidine from its diastereomer quinine and the related compound dihydroquinidine. nih.gov This method is sensitive, with a minimum detectable amount of 1 ng injected on the column. nih.gov

It's important to note that while traditional achiral reversed-phase columns may not separate diastereomers like quinine and quinidine, mixed-mode cation-exclusion columns such as Primesep B have been shown to effectively separate them. sielc.com

Table 1: HPLC Methods for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) jidps.com Alkyl phenyl reversed-phase nih.gov Phenomenex C-8 ijpsr.com
Mobile Phase Phosphate buffer (pH 3.0) and Acetonitrile (25:75 v/v) jidps.com Not specified Methanol and Phosphate buffer (pH 2.5) (60:40 v/v) ijpsr.com
Flow Rate 0.8 ml/min jidps.com Not specified 1 ml/min ijpsr.com
Detection Wavelength 254 nm jidps.com 330 nm nih.gov 230 nm ijpsr.com
Retention Time 2.589 min jidps.com Not specified 2.8 min ijpsr.com
Linearity Range 20-60 µg/ml jidps.com Up to 10 mg/liter nih.gov 1-30 µg/ml ijpsr.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for bioanalytical studies of quinidine.

A rapid and sensitive LC-MS/MS method for quantifying quinidine in human plasma utilizes a C18 column with an isocratic mobile phase of 0.2% formic acid and acetonitrile (85:15 v/v). farmaciajournal.com The retention time for quinidine was 1.2 minutes, with a total analysis time of 1.6 minutes. farmaciajournal.com Detection was performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization. farmaciajournal.com This method established a linearity range between 0.33 and 13.26 µg/mL. farmaciajournal.comresearchgate.net

For the simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma, an LC-MS/MS method was developed using an XBridge C18 column (150 mm x 4.6 mm, 5 µm). nih.gov The mobile phase consisted of a gradient of acetonitrile and 0.005M ammonium (B1175870) formate (B1220265) (pH 9.0). nih.gov Another LC-MS/MS method for analyzing interacting cardiac drugs, including quinidine, in rat plasma employed a Titan C18 column (5 cm x 2.1 mm, 1.9 µm) with a mobile phase of water and methanol, both containing 0.1% formic acid and 10 mM ammonium formate. sigmaaldrich.com

Table 2: LC-MS/MS Methods for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column C18 farmaciajournal.com XBridge C18 (150 mm x 4.6 mm, 5 µm) nih.gov Titan C18 (5 cm x 2.1 mm, 1.9 µm) sigmaaldrich.com
Mobile Phase 0.2% Formic acid and Acetonitrile (85:15 v/v) farmaciajournal.com Acetonitrile and 0.005M Ammonium formate (pH 9.0) (gradient) nih.gov Water and Methanol with 0.1% formic acid and 10 mM ammonium formate (gradient) sigmaaldrich.com
Detection MRM, ESI(+) farmaciajournal.com MRM, ESI(+) nih.gov MRM, ESI(+) sigmaaldrich.com
Retention Time 1.2 min farmaciajournal.com Not specified Not specified
Linearity Range 0.33-13.26 µg/mL farmaciajournal.comresearchgate.net Not specified Not specified

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the identification and analysis of quinidine, particularly in forensic toxicology. A method has been developed for the positive identification of quinine and quinidine, which involves extracting the compounds from an alkaline solution into an organic solvent. nih.gov The analysis is performed without derivatization, and the limit of sensitivity is less than 5 ng per assay. nih.gov It should be noted that for GC-MS analysis of polar analytes like quinidine, derivatization, such as silylation with BSTFA, is often required to improve volatility and chromatographic performance. researchgate.net

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the chemical structure and quantifying this compound.

UV-Spectrophotometry

UV-Spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of quinidine. A method for the simultaneous estimation of dextromethorphan and quinidine utilized the measurement of absorbance at two wavelengths: 278 nm (λmax of dextromethorphan) and 331 nm (λmax of quinidine sulfate). ijpsr.com An absorbance ratio method was also developed using the isobestic point at 289 nm and the λmax of dextromethorphan at 278 nm. ijpsr.com For the analysis of quinidine alone, a method based on measuring the absorbance in methanol at 250 nm has been reported. researchgate.net The International Pharmacopoeia describes an identification test for quinine, a diastereomer of quinidine, by scanning a solution in methanol from 200 to 400 nm. tjpr.org Quinidine exhibits a blue fluorescence in dilute sulfuric acid. nih.gov

Table 3: UV-Spectrophotometric Data for Quinidine

Method Solvent λmax Reference
Simultaneous Estimation with Dextromethorphan Not specified 331 nm ijpsr.com
Single Analyte Methanol 250 nm researchgate.net
Identification Test (as per Quinine) Methanol Scanned 200-400 nm tjpr.org

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification. The Raman spectrum of this compound has been recorded and is available in spectral databases. chemicalbook.com Research has also utilized FT-Raman spectroscopy to study the protonation changes of quinidine in aqueous solutions with varying pH. researchgate.net This analysis, aided by 2D correlation methods, revealed that the protonation of the quinuclidine (B89598) nitrogen (N1) is followed by the protonation of the nitrogen in the quinoline (B57606) ring (N13). researchgate.net The intensity of the peak at 1369 cm⁻¹ is characteristic of the unprotonated quinidine molecule. researchgate.net

Electrophoretic Techniques

Electrophoretic techniques are pivotal in the analysis of ionizable molecules like this compound. These methods separate compounds based on their differential migration rates in an electric field, offering high resolution and sensitivity.

Capillary Electrophoresis (CE) has proven to be a powerful tool for the analysis of quinidine and its related compounds. Research has demonstrated the successful use of various CE modes, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC), for the separation and determination of quinidine, its diastereomer quinine, and its metabolites. nih.govresearchgate.net

The separation of the diastereomers quinidine and quinine can be challenging. Studies have shown that plain aqueous phosphate buffers or alkaline buffers with dodecyl sulfate (B86663) micelles are insufficient to resolve them. nih.gov However, complete resolution has been achieved in CZE by incorporating β-cyclodextrin into the buffer system. nih.gov In MECC, the addition of a small amount of an organic solvent modifier, such as 2-propanol, to a dodecyl sulfate-based buffer also enables the complete separation of quinidine, quinine, and other related compounds. nih.gov

CE methods have been developed for the simultaneous determination of quinidine in the presence of other drugs. For instance, a method for analyzing cinnarizine (B98889) and domperidone (B1670879) used quinine hydrochloride as an internal standard. nih.gov The optimized conditions for such separations involve careful selection of the running buffer, applied voltage, and detection wavelength. nih.gov

Detection in CE is often performed using UV absorption or the highly sensitive laser-induced fluorescence (LIF) detection, taking advantage of the natural fluorescence of quinidine. nih.govresearchgate.net MECC with LIF detection can achieve detection limits in the nanogram per milliliter (ng/mL) range, which is comparable to high-performance liquid chromatography (HPLC) methods that require drug extraction. nih.gov Two-dimensional capillary electrophoresis (2D CE), coupling capillary isotachophoresis (CITP) with CZE, has also been employed for the direct, ultrasensitive determination of quinine (a diastereomer of quinidine) in complex matrices like human urine, achieving very low detection limits. psu.eduresearchgate.net

Table 1: Capillary Electrophoresis Methods for Quinidine and Related Compounds

TechniqueBuffer System / ModifiersKey FindingsDetection MethodDetection LimitReference
CZEAqueous phosphate buffer with β-cyclodextrinComplete resolution of quinidine and quinine diastereomers.LIF / UVNot Specified nih.gov
MECCAlkaline buffer with dodecyl sulfate and 2-propanolComplete resolution of quinidine, quinine, and metabolites.LIF10 ng/mL nih.gov
CEMethanol-acetate buffer (pH 3.0, 10 mM)Used as an internal standard for simultaneous drug determination.UVNot Applicable nih.gov
CITP-CZENot specified for quinidine HCl directly, but for quinine.Ultrasensitive determination in complex matrices.DAD (UV)~8.6 ng/mL (for Quinine) psu.eduresearchgate.net

Crystallographic Techniques

Crystallographic techniques are essential for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, these methods provide invaluable insights into its molecular conformation, stereochemistry, and intermolecular interactions.

X-ray diffraction is the definitive method for elucidating the crystal structure of molecules like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the electron density map and, consequently, the positions of individual atoms within the crystal lattice.

The crystal structure of 9-epithis compound monohydrate, a stereoisomer of quinidine, was determined by X-ray diffraction to understand the structural basis for its biological activity compared to quinidine. asm.orgnih.gov This analysis revealed the absolute configuration and the intramolecular distances between key functional groups, such as the nitrogen (N-1) and oxygen (O-12) atoms. nih.gov The study highlighted that both the hydroxyl and amine groups in these molecules form intermolecular hydrogen bonds, which are crucial for their interaction with biological targets. nih.gov

Detailed crystallographic studies on related hydrochloride salts, such as quinine dihydrochloride (B599025) hemihydrate, reveal complex networks of non-covalent interactions. nih.goviucr.org These include hydrogen bonding between the protonated nitrogen atoms, chloride anions, and water molecules, forming chains like N—H⋯Cl⋯H—O—H⋯Cl⋯H—N. nih.goviucr.org Furthermore, π–π stacking interactions between the quinoline ring systems, with centroid-centroid distances ranging from approximately 3.50 to 3.75 Å, play a significant role in the long-range ordering of the crystal structure. nih.goviucr.org The formation of the hydrochloride salt involves the protonation of the aliphatic amine group in the quinidine molecule. rsc.org

The crystallographic parameters obtained from X-ray diffraction analysis provide a fundamental description of the crystal.

Table 2: Crystallographic Data for 9-Epithis compound Monohydrate

ParameterValueReference
Chemical FormulaC₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O asm.orgnih.gov
Molecular Weight (Mr)378.9 asm.orgnih.gov
Crystal SystemOrthorhombic asm.orgnih.gov
Space GroupP2₁2₁2₁ asm.orgnih.gov
Unit Cell Parametersa = 7.042 ± 0.001 Å asm.orgnih.gov
b = 9.082 ± 0.001 Å
c = 31.007 ± 0.005 Å
Unit Cell Volume1983.1 ± 0.6 ų asm.orgnih.gov
Molecules per Unit Cell (Z)4 asm.orgnih.gov
Calculated Density1.27 g cm⁻³ nih.gov
Radiation SourceCu Kα (λ = 1.54178 Å) asm.orgnih.gov
Final R-index5.72% nih.gov

Antimalarial Research Perspectives

Parasite-Specific Mechanisms of Action

The antimalarial efficacy of quinidine (B1679956) hydrochloride is attributed to several parasite-specific mechanisms that disrupt essential processes within the Plasmodium parasite. These mechanisms primarily target the parasite's survival and replication within human red blood cells.

Heme Polymerase Inhibition

A primary mechanism of action for quinidine, much like other quinoline-based antimalarials, is the inhibition of heme polymerase. nih.govdrugbank.commedmastery.com During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. drugbank.com To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin, a process catalyzed by the enzyme heme polymerase. fda.gov

Quinidine accumulates in the acidic food vacuole of the parasite, the site of hemoglobin digestion. nih.govfda.gov Here, it is thought to form a complex with heme, which then interferes with the heme polymerase enzyme, preventing the formation of hemozoin. nih.gov This inhibition leads to the accumulation of cytotoxic free heme within the parasite, causing oxidative damage to its membranes and ultimately leading to its death. nih.govdrugbank.com

Nucleic Acid and Protein Synthesis Inhibition

Evidence suggests that quinidine hydrochloride also interferes with the parasite's ability to synthesize nucleic acids (DNA and RNA) and proteins. wikipedia.orgmedscape.com While the precise molecular interactions are still under investigation, it is hypothesized that quinidine may bind to the parasite's DNA, potentially through intercalation, thereby disrupting the processes of transcription and replication. nih.gov This disruption would halt the parasite's ability to produce essential proteins and replicate its genetic material, leading to a cessation of growth and proliferation. Some studies on the closely related quinine (B1679958) indicate that it inhibits both nucleic acid and protein synthesis in Plasmodium falciparum. fda.gov

Glycolysis Interference in Plasmodium falciparum

Plasmodium falciparum, the most virulent species of the malaria parasite, relies heavily on glycolysis for its energy production during the asexual intraerythrocytic stage. nih.gov Research on quinine, a close analogue of quinidine, has shown that it can inhibit glycolysis in P. falciparum. wikipedia.orgfda.gov This interference with a critical metabolic pathway would severely deplete the parasite's energy supply, hindering its survival and replication. While direct studies on quinidine's effect on glycolysis are less extensive, its structural similarity to quinine suggests a comparable mechanism of action.

Comparative Studies with Quinine in Antimalarial Efficacy

Quinidine and quinine, being diastereomers, exhibit similar but not identical pharmacological properties. Both are effective antimalarial agents, but comparative studies have revealed differences in their potency and pharmacokinetic profiles.

Historically, both quinine and quinidine, along with other cinchona alkaloids like cinchonine (B1669041) and cinchonidine (B190817), were found to be highly effective against malaria, with early clinical trials showing cure rates of over 98%. nih.gov More contemporary research has continued to affirm the efficacy of both compounds.

A network meta-analysis of 33 randomized controlled trials involving over 10,000 participants compared the efficacy of various artemisinin (B1665778) derivatives and quinine for treating severe malaria. plos.org This analysis demonstrated that parenteral artesunate (B1665782) was superior to quinine in reducing mortality in both adults and children. plos.org While this study did not directly compare quinidine and quinine, it highlights the evolving landscape of antimalarial treatment.

Pharmacokinetic studies have shown that quinidine has a shorter terminal elimination half-life and a larger volume of distribution at a steady state compared to quinine. nih.gov Furthermore, quinidine is less bound to plasma proteins than quinine. nih.gov These differences can influence the therapeutic window and potential for adverse effects. In terms of antimalarial activity, some studies have suggested that quinidine may be a more potent antimalarial than quinine against certain strains of P. falciparum.

Comparative Efficacy Data of Quinine and Artesunate in Severe Malaria

Outcome Comparison Risk Ratio (95% CI) Quality of Evidence
Mortality in Children Artesunate vs. Quinine 0.76 (0.65 to 0.89) Moderate
Mortality in Adults Artesunate vs. Quinine 0.55 (0.40 to 0.75) Moderate
Cerebral Malaria Mortality Artesunate vs. Quinine 0.72 (0.55 to 0.94) Moderate

Data from a network meta-analysis of 33 randomized controlled trials. plos.org

Development of New Antimalarial Scaffolds Based on Quinidine Structure

The quinoline (B57606) core of quinidine has served as a crucial scaffold for the development of new antimalarial agents. tandfonline.comnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the design of novel compounds that can overcome these resistance mechanisms. researchgate.net

Medicinal chemists have utilized the quinidine structure as a starting point for creating new derivatives and hybrid molecules. mdpi.com Modifications to the quinoline ring and its side chains have been explored to enhance antimalarial activity, improve pharmacokinetic properties, and reduce toxicity. nih.gov For instance, the development of bisquinoline compounds, which consist of two quinoline units linked together, has shown promise against chloroquine-resistant strains of P. falciparum. nih.gov

The rationale behind using the quinidine scaffold is to leverage its known antimalarial properties while introducing structural changes that can circumvent existing resistance mechanisms. researchgate.net These new scaffolds are often designed to have multiple mechanisms of action, making it more difficult for the parasite to develop resistance. The ongoing research in this area holds significant promise for the future of antimalarial drug discovery. tandfonline.com

Future Directions in Quinidine Hydrochloride Research

Advanced Mechanistic Elucidation of Ion Channel Interactions

Quinidine's primary antiarrhythmic effect stems from its ability to block multiple ion channels. While its action on the fast inward sodium current (INa) is well-characterized, a more profound understanding of its interactions with various potassium and calcium channels is a key area for future research. drugbank.comwikipedia.org

Advanced biophysical techniques, such as cryo-electron microscopy and sophisticated patch-clamp methodologies, can provide high-resolution structural and functional data on how quinidine (B1679956) binds to and modulates these channels. oup.com For instance, research has shown that quinidine's block of the KCNQ1/KCNE1 channel, which is crucial for the slow delayed rectifier potassium current (IKs), involves an allosteric mechanism rather than direct pore obstruction. researchgate.net Further studies are needed to delineate the precise molecular determinants of quinidine's binding and gating effects on channels like IKr, Ito, and IK1, as these interactions are critical to both its therapeutic and proarrhythmic actions. drugbank.comoup.com A surprising discovery has been that quinidine can induce the internalization of the Kv1.5 potassium channel, a mechanism independent of its ion-blocking properties, which opens new avenues for understanding its long-term effects. nih.gov

Role in Rare Arrhythmogenic Syndromes (Mechanistic Perspective)

Quinidine has demonstrated notable efficacy in managing rare inherited arrhythmia syndromes, such as Brugada syndrome and Short QT syndrome. drugbank.comjacc.org While its therapeutic benefit in these conditions is recognized, the precise mechanistic underpinnings require further exploration.

In Brugada syndrome, quinidine's ability to block the transient outward potassium current (Ito) is thought to be a key mechanism in preventing ventricular fibrillation. jacc.org Future research should focus on elucidating the specific interactions between quinidine and the channel proteins responsible for Ito, particularly in the context of pathogenic mutations. Similarly, in Short QT syndrome, quinidine's prolongation of the action potential duration is the desired effect, but a deeper understanding of its dominant channel targets in this specific genetic context is needed. Investigating how quinidine modulates the function of mutated ion channels at a molecular level will be crucial for optimizing its use and potentially developing more targeted therapies for these rare but life-threatening conditions.

Investigation of Off-Target Interactions and Receptor Profiles

Beyond its primary effects on cardiac ion channels, quinidine interacts with a range of other molecular targets, contributing to its complex pharmacological profile and potential side effects. wikipedia.org A comprehensive characterization of these off-target interactions is a critical area for future research.

Quinidine is known to be an inhibitor of the cytochrome P450 enzyme 2D6 (CYP2D6) and the P-glycoprotein transporter, leading to significant drug-drug interactions. wikipedia.orgahajournals.org Further investigation into its effects on other metabolizing enzymes and transporters is warranted. Additionally, quinidine exhibits anticholinergic and alpha-adrenergic blocking properties. drugbank.comwikipedia.org Delving into its receptor binding profile using modern screening technologies can help to identify previously unknown interactions that may contribute to its therapeutic or adverse effects. Understanding this broader receptor profile is essential for predicting and managing its clinical use more effectively. A target-based approach combining protein-protein interaction networks and biological system profiles could help in understanding the mechanisms behind its narrow therapeutic index. nih.gov

Exploration of Novel Therapeutic Applications (Beyond Antiarrhythmic/Antimalarial)

The unique pharmacological properties of quinidine suggest that its therapeutic potential may extend beyond its traditional uses. Repurposing quinidine for new indications is a promising avenue for future research. tandfonline.com

For instance, the combination of dextromethorphan (B48470) and low-dose quinidine is an FDA-approved treatment for pseudobulbar affect, highlighting the potential for its neurological applications. nih.gov Given its ability to modulate various ion channels and receptors, its effects on other neurological disorders are being explored. articleted.com There is also emerging interest in the potential of quinidine in cancer therapy. ebi.ac.uk Some studies suggest that it may have activity against certain cancer cell lines, although the mechanisms are not yet well understood. Future research should systematically screen quinidine against a wide range of disease models to identify new therapeutic opportunities.

Refinement of Preclinical Models for Translational Research

To better predict the clinical efficacy and safety of quinidine and its derivatives, the development and refinement of preclinical models are essential. mdpi.com Current models, while valuable, have limitations in fully recapitulating human cardiac physiology and disease states.

The development of more sophisticated in vitro models, such as those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from patients with specific genetic mutations, can provide a more accurate platform for studying quinidine's effects in a disease-specific context. mdpi.com Furthermore, refining animal models to better mimic human arrhythmias is crucial for translational research. science.gov For example, creating animal models that express human ion channels could offer more predictive insights into drug responses. These advanced preclinical models will be invaluable for testing new hypotheses about quinidine's mechanisms of action and for screening novel drug candidates. biotrial.com

Computational-Experimental Integration for Drug Design

The integration of computational modeling with experimental approaches offers a powerful strategy for the future of quinidine-related research and drug design. nih.govfrontiersin.org Computer-aided drug design (CADD) can accelerate the discovery and optimization of new therapeutic agents. nih.gov

Molecular docking and dynamics simulations can be used to predict how quinidine and its analogs interact with their target ion channels at an atomic level. researchgate.net This information can guide the rational design of new molecules with improved selectivity and reduced off-target effects. Quantitative structure-activity relationship (QSAR) studies can help to identify the key chemical features responsible for quinidine's desired activities, further informing drug design. mdpi.com By combining these computational predictions with experimental validation in refined preclinical models, researchers can more efficiently develop next-generation drugs inspired by quinidine's unique pharmacology. researchgate.net The use of quantum computing also holds promise for accelerating drug discovery by providing more accurate simulations of molecular interactions. imperial.ac.uk

Q & A

Q. What are the primary pharmacological targets of quinidine hydrochloride, and how do they influence experimental design in cardiovascular research?

this compound primarily inhibits potassium channels (IC50 = 19.9 μM) and sodium channels, making it a key tool for studying cardiac arrhythmia mechanisms . In experimental design, researchers should prioritize assays like patch-clamp electrophysiology to quantify ion channel activity and use cardiomyocyte models to evaluate action potential prolongation. Ensure consistent buffer conditions (e.g., pH, temperature) to minimize variability in IC50 measurements .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations or biological samples?

High-performance liquid chromatography (HPLC) with ultraviolet detection (235 nm) is widely used for quantification . For biological matrices (e.g., plasma), liquid chromatography-mass spectrometry (LC-MS) improves sensitivity. Validate methods using spiked samples to assess recovery rates and matrix effects, and include internal standards like cinchonidine for accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store lyophilized powder at -25°C to -15°C for up to 3 years. Solutions in solvents (e.g., DMSO) should be aliquoted and stored at -85°C to -65°C for ≤2 years to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles .

Q. What safety precautions are critical when handling this compound in the lab?

Use PPE: nitrile gloves, safety goggles, and lab coats. In case of spills, contain dust with airtight containers and decontaminate using approved protocols. Install local exhaust ventilation to minimize inhalation risks .

Q. How does this compound interact with CYP2D6, and why is this relevant in pharmacokinetic studies?

Quinidine is a potent CYP2D6 inhibitor, altering the metabolism of co-administered drugs (e.g., chlorpromazine). Design drug interaction studies by pre-treating subjects with quinidine and measuring metabolite ratios in urine/plasma via LC-MS. Phenotype participants as CYP2D6 extensive or poor metabolizers to interpret variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for quinidine’s potassium channel inhibition?

Variability in IC50 values often stems from differences in experimental models (e.g., heterologous expression systems vs. native cardiomyocytes) or assay conditions (e.g., voltage protocols). Standardize protocols using WHO-reference materials and validate findings across multiple cell lines .

Q. What experimental strategies are effective for studying quinidine’s impact on drug-transporter interactions (e.g., P-glycoprotein)?

Use bidirectional transport assays in Caco-2 or MDCK-II cells overexpressing P-gp. Measure quinidine’s basolateral-to-apical flux with/without inhibitors like verapamil. Pair with pharmacokinetic studies in knockout animal models to confirm transporter-mediated effects .

Q. How can metabolic stability studies be optimized to assess quinidine’s hepatic clearance?

Employ liver microsomes or hepatocytes from multiple donors to capture CYP2D6 polymorphism effects. Monitor major metabolites (e.g., 3-hydroxyquinidine) via LC-MS and calculate intrinsic clearance using the substrate depletion method. Compare results with in vivo pharmacokinetic data .

Q. What statistical approaches are recommended for analyzing contradictory data on quinidine’s proarrhythmic vs. antiarrhythmic effects?

Apply multivariate regression to account for covariates (e.g., dosage, patient comorbidities). Use in silico models (e.g., O’Hara-Rudy human ventricular cardiomyocyte model) to simulate dose-dependent effects on action potential duration and triangulate with clinical data .

Q. How should researchers design compatibility studies for this compound in multi-drug intravenous formulations?

Conduct forced degradation studies under stress conditions (e.g., light, heat) and analyze via HPLC to detect impurities. Test physical compatibility by mixing quinidine with common IV fluids (e.g., 5% dextrose) and assess particulate formation or pH changes over 24 hours .

Q. Methodological Notes

  • Data Validation : Cross-reference findings with pharmacopeial standards (e.g., USP monographs for quinidine sulfate) to ensure analytical accuracy .
  • Ethical Compliance : For human studies, document CYP2D6 phenotyping and adverse event monitoring in IRB-approved protocols .
  • Reproducibility : Detailed experimental sections should align with guidelines in Beilstein Journal of Organic Chemistry, including raw data deposition in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.